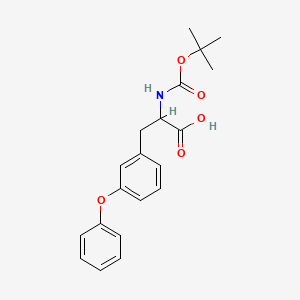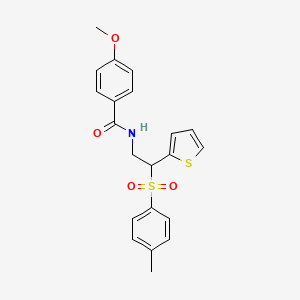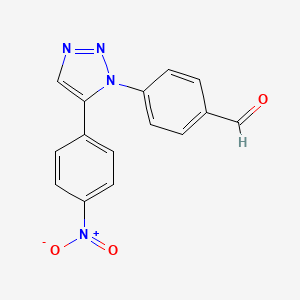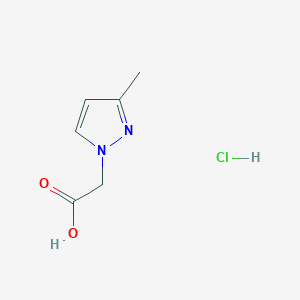![molecular formula C15H18O2 B2394138 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-83-7](/img/structure/B2394138.png)
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo[1.1.1]pentane building block . It is part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a practical metal-free homolytic aromatic alkylation protocol . The synthesis of similar compounds, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, has been reported . In addition, the synthesis of related compounds, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been achieved through the photochemical addition of propellane to diacetyl .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[1.1.1]pentane core with a propan-2-ylphenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C9H14O2/c1-6(2)8-3-9(4-8,5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include homolytic aromatic alkylation . Further chemical reactions for the modification of similar compounds have been reported, including light-mediated decarboxylative borylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.21 . It is a powder at room temperature .Safety and Hazards
The safety and hazards associated with this compound include warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for the research and application of this compound involve its use as a building block in medicinal chemistry . The increasing demand from pharmaceutical institutions has initiated many academic groups to work on the elaboration of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .
properties
IUPAC Name |
3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)11-5-3-4-6-12(11)14-7-15(8-14,9-14)13(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNPXPVNPSQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C23CC(C2)(C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)
![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)
![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)

![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)



![N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2394071.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2394073.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)
